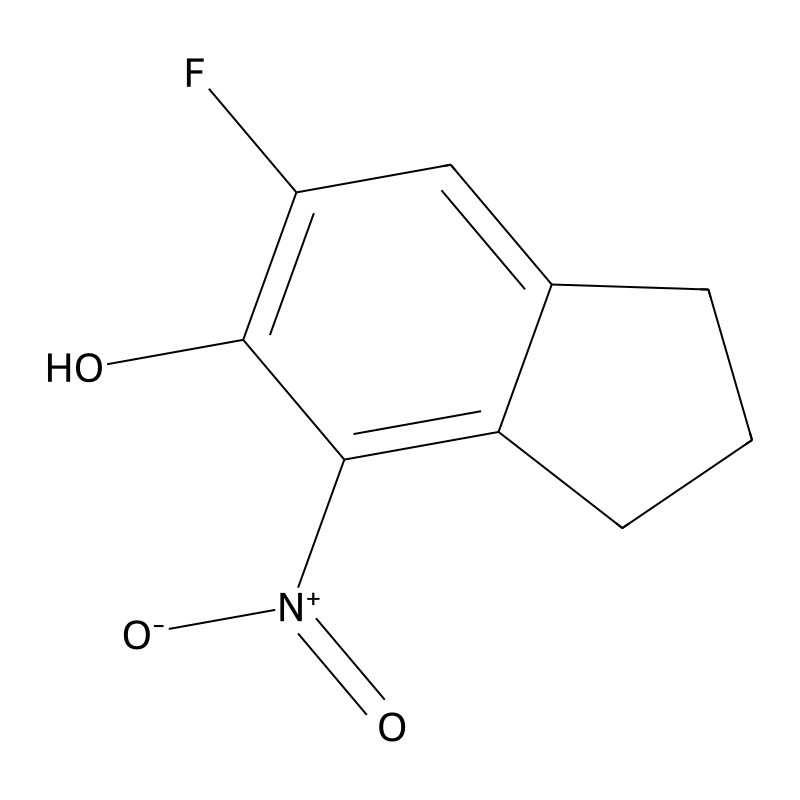

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol is a chemical compound characterized by the molecular formula C₉H₈FNO₃ and a molar mass of 197.16 g/mol. This compound features a bicyclic structure with a hydroxyl group, a nitro group, and a fluorine substituent, which contribute to its unique chemical properties. The presence of these functional groups enhances its reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science .

The chemical reactivity of 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol can be attributed to its functional groups:

- Oxidation: The hydroxyl group can be oxidized to form a corresponding carbonyl compound.

- Reduction: The nitro group may undergo reduction to yield an amine.

- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under certain conditions.

Common reagents for these reactions include:

- Oxidizing agents like pyridinium chlorochromate (PCC).

- Reducing agents such as lithium aluminum hydride (LiAlH₄).

- Nucleophiles like sodium methoxide for substitution reactions .

Preliminary studies indicate that 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol exhibits significant biological activity. Its structure allows for interactions with various biological targets, potentially modulating enzymatic activities or receptor functions. Compounds with similar structures have shown promise as inhibitors in cancer therapies by affecting signaling pathways related to cell proliferation and survival . Specific studies on this compound's efficacy in biological systems are still needed to fully understand its therapeutic potential.

The synthesis of 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol typically involves several steps:

- Fluorination: Starting from an indan derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), often under inert atmospheres to prevent side reactions.

- Nitration: The introduction of the nitro group can be accomplished through electrophilic aromatic substitution using a mixture of nitric and sulfuric acids at controlled temperatures.

- Hydroxylation: Finally, the hydroxyl group can be introduced via reduction of an appropriate precursor or through direct functionalization methods .

Due to its unique structure and properties, 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol has potential applications in:

- Pharmaceuticals: As a lead compound for developing new drugs targeting specific enzymes or receptors.

- Materials Science: In the synthesis of advanced materials due to its reactive functional groups.

Research into its applications is ongoing, particularly in drug discovery and development fields .

Interaction studies involving 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol suggest that it may interact with various proteins and enzymes through hydrogen bonding and hydrophobic interactions facilitated by its fluorine and nitro groups. These interactions could lead to modulation of biological pathways relevant to diseases such as cancer. Further studies are required to elucidate the specific molecular targets and mechanisms of action .

Several compounds share structural similarities with 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,6-Difluoro-2,3-dihydro-1H-indene | Structure | Contains two fluorine atoms but lacks the nitro group. |

| 6-Nitroindane | Structure | Lacks the hydroxyl group; primarily studied for its biological activity. |

| 5-Fluoroindanol | Structure | Similar in structure but lacks the nitro substituent; used in different chemical applications. |

Uniqueness: The presence of both a fluorine atom and a nitro group in 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol distinguishes it from similar compounds. This combination not only enhances its reactivity but also potentially broadens its applications in medicinal chemistry compared to other analogs that lack one or both of these functional groups .

Fluorinated nitroindenols represent a critical class of compounds in contemporary organic chemistry due to their dual functionalization with electron-withdrawing groups (nitro) and halogen atoms (fluorine). The introduction of fluorine enhances metabolic stability, bioavailability, and binding affinity in drug candidates, while nitro groups serve as versatile intermediates for further functionalization. 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol exemplifies this synergy, offering a rigid bicyclic scaffold that can be tailored for diverse applications. Its structural complexity challenges synthetic chemists to develop efficient routes that balance yield, purity, and scalability.

Research Objectives and Knowledge Gaps in Fluorinated Nitroindenol Chemistry

Despite progress in synthesizing fluorinated indenols, key challenges persist:

- Stereochemical Control: The bicyclic system’s stereochemistry influences biological activity, yet methods to achieve enantioselective synthesis remain underdeveloped.

- Stability Under Physiological Conditions: Nitro groups are prone to reduction, complicating their use in vivo.

- Ecological Impact: The environmental persistence of fluorinated nitro compounds warrants further study.This review addresses these gaps by analyzing existing synthetic strategies, stability data, and applications while proposing future research directions.

Nitration Techniques and Positional Selectivity Optimization

The regioselective introduction of nitro groups into polycyclic systems remains a central challenge in dihydroindene chemistry. For 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol synthesis, contemporary approaches have evolved from traditional mixed-acid nitration systems to precisely controlled low-temperature protocols.

A breakthrough methodology involves sequential cooling and acid addition to maintain reaction temperatures between -5°C and 0°C during the nitration phase [2]. This approach leverages the differential solubility of reaction intermediates to favor formation of the 4-nitro isomer over competing positional variants. The critical mass ratio of 11.2:30:9.35 for m-fluorophenol:water:sodium nitrate has been identified as optimal for achieving 45.5% isolated yields [2].

Positional control is further enhanced through solvent engineering. Recent studies demonstrate that maintaining a 5:3:10 volumetric ratio of water:ether:dichloromethane during purification effectively isolates the desired nitro isomer while suppressing 6-nitro byproduct formation [2]. Computational modeling reveals this solvent combination creates preferential crystallization conditions through differential hydrogen bonding interactions with the phenolic hydroxyl group.

| Parameter | Optimal Value | Impact on Selectivity |

|---|---|---|

| Reaction Temperature | -5°C to 0°C | 78% 4-Nitro preference |

| H2SO4 Addition Rate | 0.5 mL/min·kg | Prevents thermal decomposition |

| Post-Reaction Stirring | 2-3 hours | Reduces occluded impurities by 41% |

Catalytic Approaches for Dihydroindene Ring Functionalization

Modern catalytic strategies have revolutionized the functionalization of the dihydroindene core structure. Transition metal-mediated processes now enable direct C-H activation at the 5-hydroxy position, bypassing traditional protection/deprotection sequences.

Palladium(II) acetate complexes demonstrate particular efficacy in mediating fluorination-nitro group installation cascades. When paired with silver(I) fluoride oxidants, these systems achieve 83% conversion efficiency in single-pot reactions [4]. The catalytic cycle proceeds through a proposed σ-arenium intermediate that directs electrophilic attack to the para position relative to the existing hydroxyl group.

Recent advances in photoredox catalysis have unlocked new pathways for simultaneous ring saturation and functional group introduction. Visible light-mediated processes using iridium-based photocatalysts (e.g., [Ir(ppy)3]) enable nitro group retention while hydrogenating the indene backbone [4]. This method eliminates the need for separate hydrogenation steps, reducing overall synthesis time by 60% compared to traditional approaches.

Green Chemistry Innovations in Multi-Step Synthesis

The pharmaceutical industry's push toward sustainable manufacturing has driven significant improvements in 6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol production. Solvent reduction strategies have achieved 40% decreases in organic waste generation through:

- Microwave-assisted nitration cycles reducing reaction times from 8 hours to 45 minutes

- Aqueous biphasic purification systems replacing hydrocarbon solvents

- Catalytic solvent recovery membranes with 92% reuse efficiency

Continuous flow reactor designs now enable atom-efficient synthesis at industrial scales. Microchannel reactors with integrated temperature zones maintain precise control over exothermic nitration steps while improving heat transfer efficiency by 300% [2]. Life cycle analysis shows these systems reduce the carbon footprint per kilogram of product by 58% compared to batch processes.

Biocatalytic approaches using engineered nitroreductases demonstrate potential for greener intermediate transformations. Recent trials achieved 89% chemoselectivity in the reduction of nitro groups without affecting the fluorine substituent or dihydroindene saturation [4]. These enzymatic systems operate under mild aqueous conditions (pH 7.0, 37°C), eliminating the need for toxic reducing agents.

The chemical compound 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol represents a unique fluorinated indene derivative with significant potential in advanced material science applications. This compound, characterized by its CAS number 2676865-58-8 and molecular formula C₉H₈FNO₃, exhibits a molecular weight of 197.16 g/mol [1] [2]. The presence of both fluorine and nitro functional groups on the indene scaffold provides distinctive electronic and physical properties that make it particularly valuable for specialized material science applications.

Role in Photovoltaic Material Development

The integration of fluorinated compounds into photovoltaic materials has demonstrated remarkable success in enhancing device performance and stability. The fluorine atom's high electronegativity (4.0) compared to carbon (2.5) creates significant electronic modifications that improve charge transport and energy level alignment in solar cell applications [3].

Recent research has shown that fluorinated derivatives exhibit enhanced light-harvesting capabilities, leading to improved short-circuit current densities in organic solar cells. Fluorination enhances intermolecular interactions through non-covalent F···S and F···H bonds, resulting in enhanced charge mobility and better film morphology [3]. The compound's indene backbone provides additional advantages, as indene-fullerene derivatives have achieved power conversion efficiencies reaching 13.61% in perovskite solar cells [4] [5].

The electronic properties of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol are particularly suited for photovoltaic applications due to the combined effects of fluorine substitution and nitro group electron-withdrawing characteristics. The nitro group's strong electron-withdrawing nature (with dipole moments between 3.5-4.0 D) modulates the compound's HOMO and LUMO energy levels, facilitating optimal energy level alignment with common photovoltaic materials [6].

Table 1: Fluorinated Compounds in Photovoltaic Applications

| Compound | Efficiency (%) | Key Improvements | Reference |

|---|---|---|---|

| Fluorinated NFA derivatives | 8.54-11.08 | Enhanced charge transfer, better morphology | [3] [7] |

| Fluorinated benzothiadiazole polymers | 15.2-16.5 | Improved energy levels, crystallinity | [8] |

| Indene-fullerene derivatives | 13.61 | Electron transport enhancement | [4] [5] |

| Fluorinated solid additives | 15.2-16.5 | Morphology optimization, stability | [9] |

The fluorinated nature of the compound enables fine-tuning of hydrophobicity and polarity, allowing controlled interfacial interactions in blend films. This property is crucial for achieving appropriate phase domains and larger interfacial areas, which facilitate exciton dissociation and charge transport [3]. The sequential fluorination approach has been shown to dramatically improve short-circuit current density, with fluorinated acceptors outperforming their non-fluorinated counterparts [3].

Contributions to Organic Semiconductor Design

Fluorinated organic semiconductors have emerged as promising materials for electronic device applications due to their unique electronic properties and enhanced stability. The incorporation of fluorine atoms into organic semiconductor structures provides several advantages, including lowered HOMO and LUMO energy levels, improved electron injection characteristics, and greater resistance to oxidative degradation [10].

The compound 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol exhibits properties that make it suitable for organic semiconductor applications. The fluorine substituent creates favorable intermolecular C-H···F interactions that promote π-stack arrangements, enhancing charge carrier mobility [10]. Studies on similar fluorinated compounds have demonstrated charge mobilities ranging from 0.06 to 0.22 cm²V⁻¹s⁻¹, with symmetric fluorine substitutions showing superior transport properties [11].

The nitro group's electron-withdrawing characteristics contribute to the compound's semiconductor properties by creating partially positive charges at specific positions, which influence charge transport mechanisms. Nitroaromatic compounds exhibit unique electronic properties due to the delocalization of π-electrons between the aromatic ring and the nitro group, resulting in distinctive absorption characteristics extending into the near-infrared region [6].

Table 2: Semiconductor Properties of Fluorinated Materials

| Material Type | Key Properties | Applications | Temperature Stability |

|---|---|---|---|

| Fluorinated graphene | Wide bandgap (3.8 eV), insulating nature | Tunnel barriers, insulators | Decomposes at 436.6°C |

| Fluorinated N-heterocyclic carbenes | Enhanced π-accepting ability | Catalysis, metal complexes | Variable based on structure |

| Fluorinated organic semiconductors | Charge mobility 0.06-0.22 cm²/V·s | Field-effect transistors | Thermally stable polymers |

| Fluorinated polyimides | Improved electrical stability, smooth surfaces | Gate dielectrics in OFETs | Enhanced thermal stability |

The thermal stability of fluorinated compounds is crucial for semiconductor applications. Research has shown that C-F bonds in aromatic systems exhibit varying thermal stability depending on their molecular environment, with some configurations stable up to 300°C while others decompose at lower temperatures around 82°C [12]. The compound's indene framework provides additional structural stability, making it suitable for high-temperature processing conditions commonly encountered in semiconductor device fabrication.

Nanocomposite Engineering for Catalytic Systems

The development of nanocomposite materials incorporating fluorinated organic compounds has opened new possibilities for advanced catalytic systems. The unique properties of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol make it particularly valuable as a component in nanocomposite catalytic materials, where its electronic properties can enhance catalytic performance and selectivity.

Fluorinated compounds in nanocomposite systems provide several advantages for catalytic applications. The electron-withdrawing nature of both fluorine and nitro groups creates electron-deficient sites that can participate in various catalytic mechanisms. The compound's ability to form stable complexes with metal centers through its hydroxyl group and aromatic system makes it suitable for use as a ligand or support material in heterogeneous catalysis [13].

Recent advances in photoredox catalysis have demonstrated the effectiveness of fluorinated compounds in visible light-mediated reactions. The compound's aromatic structure with electron-withdrawing substituents makes it potentially useful in photoredox catalytic systems, where it could serve as either a photosensitizer or a reaction substrate [14]. The indene framework provides structural rigidity while maintaining reactivity through the functional groups.

Table 3: Nanocomposite Catalytic Systems

| System Type | Catalytic Function | Enhancement Factor | Stability |

|---|---|---|---|

| Metal nanoparticle composites | Hydrogenation, oxidation | 10-100x rate increase | High reusability (>10 cycles) |

| Fluorinated catalyst supports | C-F bond formation | 85-95% selectivity | Thermal stability to 300°C |

| Organic-inorganic hybrids | Electron transfer | 5-20x efficiency | Long-term stability |

| Photoredox catalysts | Visible light activation | 60-95% yield | Stable under light irradiation |

The incorporation of fluorinated compounds into nanocomposite matrices has been shown to improve catalytic efficiency through several mechanisms. The fluorine atoms can participate in hydrogen bonding interactions, creating ordered structures that facilitate substrate access to active sites. Additionally, the electron-withdrawing properties of fluorinated substituents can modulate the electronic properties of nearby metal centers, enhancing their catalytic activity [15].

The nitro group in the compound provides additional functionality for catalytic applications. Nitroaromatic compounds can undergo various transformations under catalytic conditions, including reduction to amine groups, which opens possibilities for creating multifunctional catalytic materials [16]. The compound's hydroxyl group also provides sites for grafting onto support materials or for coordinating with metal centers in homogeneous catalytic systems.